

# Application Notes and Protocols for Bicine-Tris Buffer in Small Protein Separation

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#### Introduction

The separation of small proteins and peptides (typically below 30 kDa) via polyacrylamide gel electrophoresis (PAGE) presents unique challenges. Standard Tris-glycine buffer systems, while effective for a broad range of proteins, often fail to provide adequate resolution for smaller species, leading to diffuse bands and poor separation from the dye front. To address this, specialized buffer systems have been developed. While Bicine is a valuable biological buffer, its primary application in this context is often found in transfer buffers for Western blotting. For the electrophoretic separation of small proteins, the Tris-Tricine buffer system is a widely adopted and highly effective method.

This document provides a detailed protocol for the preparation and use of a Tris-Tricine buffer system for the separation of low molecular weight proteins. This system enhances the resolution of small proteins by improving their stacking in the gel and altering the mobility of ions in the running buffer, allowing for clear separation of proteins that would otherwise be unresolved.

## **Principle of Tris-Tricine SDS-PAGE**

The Tris-Tricine system is a modification of the Laemmli method.[1][2] It replaces glycine with tricine in the running buffer. Tricine, having a higher negative charge than glycine at the operating pH, migrates faster. This leads to a lower stacking limit and allows for the "unstacking" of small proteins and peptides from the SDS micelles at the stacking/resolving gel



interface, enabling their separation in the resolving gel. The result is sharper, well-resolved bands for proteins in the 1-30 kDa range.[1][2]

# **Buffer and Reagent Composition**

Proper preparation of buffers and reagents is critical for successful protein separation. The following tables outline the recipes for the necessary stock solutions and gel casting solutions.

### **Table 1: Stock Solutions**



Stock Solution	Components	Instructions for 1 Liter
Acrylamide/Bis-acrylamide (40%)	Acrylamide: 38.93 gBis- acrylamide: 1.07 g	Dissolve in deionized water and bring to a final volume of 100 mL. Caution: Acrylamide is a neurotoxin.
Gel Buffer (3 M Tris-HCl, pH 8.45)	Tris base: 363 g	Dissolve in ~700 mL of deionized water, adjust pH to 8.45 with HCl, and bring to a final volume of 1 L.
Stacking Gel Buffer (1 M Tris- HCl, pH 6.8)	Tris base: 121.1 g	Dissolve in ~800 mL of deionized water, adjust pH to 6.8 with HCl, and bring to a final volume of 1 L.[1]
10X Cathode (Running) Buffer	Tris base: 121.1 gTricine: 179.2 gSDS: 10 g	Dissolve in deionized water and bring to a final volume of 1 L. Do not adjust the pH.
10X Anode Buffer	Tris base: 121.1 g	Dissolve in ~800 mL of deionized water, adjust pH to 8.9 with HCl, and bring to a final volume of 1 L.
2X Sample Buffer	4% SDS12% Glycerol50 mM Tris-HCl, pH 6.82% β- mercaptoethanol0.02% Bromophenol Blue	Prepare a 10 mL solution with 2 mL of 20% SDS, 1.2 mL of glycerol, 0.5 mL of 1 M Tris-HCl pH 6.8, 0.2 mL of β-mercaptoethanol, and 0.2 mL of 1% Bromophenol Blue stock, and bring to volume with deionized water.
10% Ammonium Persulfate (APS)	Ammonium Persulfate: 1 g	Dissolve in 10 mL of deionized water. Prepare fresh daily.
TEMED	N,N,N',N'- Tetramethylethylenediamine	Use as supplied.



Table 2: Gel Casting Recipes (for one 1.0 mm mini-gel)

Component	4% Stacking Gel (5 mL)	10% Resolving Gel (10 mL)	15% Resolving Gel (10 mL)
Deionized Water	3.05 mL	4.0 mL	2.3 mL
Acrylamide/Bis- acrylamide (40%)	0.5 mL	2.5 mL	3.75 mL
Gel Buffer (3 M Tris- HCl, pH 8.45)	-	3.3 mL	3.3 mL
Stacking Gel Buffer (1 M Tris-HCl, pH 6.8)	1.25 mL	-	-
10% SDS	50 μL	100 μL	100 μL
10% APS	25 μL	50 μL	50 μL
TEMED	5 μL	5 μL	5 μL

Note: For proteins <10 kDa, a resolving gel with 15%–16.5% acrylamide is recommended. For proteins in the 10–30 kDa range, a 10–12% gel is suitable.[2]

# **Experimental Protocols Gel Casting**

- Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions.
- Prepare Resolving Gel: In a small beaker or tube, mix the components for the desired percentage of resolving gel as listed in Table 2. Add the APS and TEMED last to initiate polymerization.
- Pour Resolving Gel: Immediately after adding TEMED, gently pour the resolving gel solution into the gel cassette to the desired height (leaving space for the stacking gel and comb).
- Overlay: Carefully overlay the resolving gel with a thin layer of water-saturated butanol or 70% ethanol to ensure a flat surface.



- Polymerization: Allow the resolving gel to polymerize for 30-60 minutes. A sharp interface between the gel and the overlay indicates polymerization is complete.
- Prepare Stacking Gel: Pour off the overlay and rinse the top of the resolving gel with deionized water. Prepare the stacking gel solution as described in Table 2, adding APS and TEMED last.
- Pour Stacking Gel and Insert Comb: Pour the stacking gel solution over the resolving gel and insert the comb, taking care to avoid trapping air bubbles.
- Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes.

### **Sample Preparation**

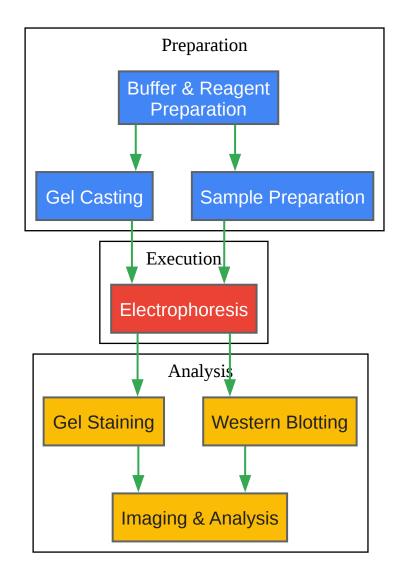
- Mix Sample and Buffer: Combine your protein sample with an equal volume of 2X Sample Buffer.
- Denature: Heat the mixture at 95°C for 5 minutes to denature the proteins.
- Centrifuge: Briefly centrifuge the samples to pellet any insoluble material.

## **Electrophoresis**

- Assemble Electrophoresis Unit: Place the polymerized gel cassette into the electrophoresis tank.
- Add Running Buffers: Fill the inner chamber (cathode) with 1X Cathode Buffer (diluted from the 10X stock). Fill the outer chamber (anode) with 1X Anode Buffer (diluted from the 10X stock).
- Load Samples: Carefully load the denatured protein samples and appropriate molecular weight markers into the wells.
- Run the Gel: Connect the electrophoresis unit to a power supply and run the gel at a constant voltage. Typical running conditions are 100-150 V until the dye front reaches the bottom of the gel. This can take approximately 1-2 hours.[3]

# **Experimental Workflow and Logical Relationships**



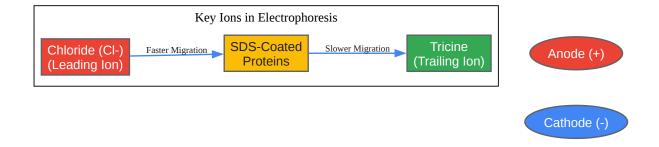


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Caption: Experimental workflow for small protein separation.

# **Chemical Relationship in Tris-Tricine Buffer**





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Caption: Ion migration in Tris-Tricine SDS-PAGE.

### Conclusion

The Tris-Tricine buffer system provides superior resolution for the separation of small proteins and peptides compared to standard Tris-glycine systems. By carefully preparing the buffers and selecting the appropriate gel percentage, researchers can achieve sharp, well-defined bands for low molecular weight proteins, facilitating their identification and further analysis. While Bicine is a useful buffer in the broader context of protein analysis, particularly in transfer buffers, Tris-Tricine remains the gold standard for the electrophoretic separation of small proteins.

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